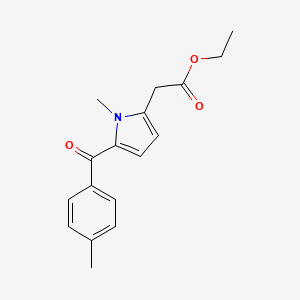

Tolmetin-d3 Ethyl Ester

Cat. No. B8346332

M. Wt: 285.34 g/mol

InChI Key: ZWFRUUBPYBQDCX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03950355

Procedure details

To a stirred and chilled (-60°C.) solution of 5.0 g. (0.022 mole) of ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate in 300 ml. of dry toluene is added in one portion 0.70 g. (0.0044 mole) of anhydrous FeCl3, weighed under 5 ml. of toluene and dissolved in 2 ml. of ether. The freshly prepared Grignard solution of 0.023 mole of p-tolylmagnesium bromide in 15 ml. ether is added dropwise, under hydrogen, to the above reaction mixture at such a rate so as to maintain the reaction temperature at -60 ± 2°C. The mixture is stirred at that temperature for another hour, then hydrolyzed with ice water and made strongly acidic with 3N HCl-ice. The aqueous layer is washed 3 times with benzene and the combined organic layers are washed sequentially with 3-dimethylaminopropylamine-ice, 3N HCl-ice, and saturated NaHCO3 solution. The organic layer is dried over anhydrous MgSO4, filtered and the solvent evaporated off to give about 2.0 g. (20%) of a solid residue with thin layer chromatography (film, silica, 1:3 EtOAo/cyclohexane) showing two major spots (rf - 0.54, 0.90). Column chromatography on 50 g. of CC-4 silica and sequential elution with hexane, hexane-benzene, benzene and benzene-ether gives the desired product (eluted with 10% Et2O/benzene) as an oil (0.75 g., 12% yield). Crystallization from MeOH gives about 350 mg. of a white solid, ethyl 1-methyl-5-(p-toluoyl)pyrrole-2-acetate, m.p. 68°-70°C.

Name

ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate

Quantity

0.022 mol

Type

reactant

Reaction Step One

[Compound]

Name

solid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

FeCl3

Quantity

0.0044 mol

Type

reactant

Reaction Step Five

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

HCl ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

Yield

10%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]([C:4]1[N:8]([CH3:9])[C:7]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:6][CH:5]=1)=[O:3].[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.CCOCC.C1(C)C=CC([Mg]Br)=CC=1>C1CCCCC1>[CH3:9][N:8]1[C:4]([C:2]([C:19]2[CH:20]=[CH:21][C:16]([CH3:22])=[CH:17][CH:18]=2)=[O:3])=[CH:5][CH:6]=[C:7]1[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]

|

Inputs

Step One

|

Name

|

ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate

|

|

Quantity

|

0.022 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)C1=CC=C(N1C)CC(=O)OCC

|

Step Two

[Compound]

|

Name

|

solid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

[Compound]

|

Name

|

FeCl3

|

|

Quantity

|

0.0044 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0.023 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)[Mg]Br)C

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Ten

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

HCl ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

To a stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the reaction temperature at -60 ± 2°C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred at that temperature for another hour

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous layer is washed 3 times with benzene

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic layers are washed sequentially with 3-dimethylaminopropylamine-ice, 3N HCl-ice, and saturated NaHCO3 solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer is dried over anhydrous MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent evaporated off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give about 2.0 g

|

WASH

|

Type

|

WASH

|

|

Details

|

of CC-4 silica and sequential elution with hexane, hexane-benzene, benzene and benzene-ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C(=CC=C1C(=O)C1=CC=C(C=C1)C)CC(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 10% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |